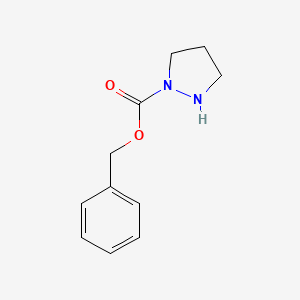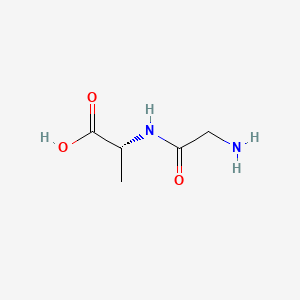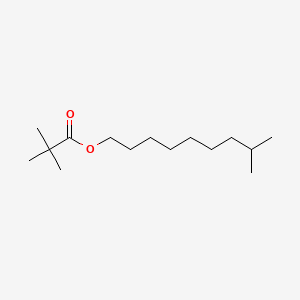
4-Metoxi-benzaldehído semicarbazona
Descripción general
Descripción
[(E)-[(4-methoxyphenyl)methylidene]amino]urea is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
The exact mass of the compound [(E)-[(4-methoxyphenyl)methylidene]amino]urea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 634798. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [(E)-[(4-methoxyphenyl)methylidene]amino]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(E)-[(4-methoxyphenyl)methylidene]amino]urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los derivados de semicarbazona, incluida la 4-Metoxi-benzaldehído semicarbazona, han sido estudiados por su actividad antibacteriana . Por ejemplo, un estudio encontró que un derivado de semicarbazona mostró actividad antibacteriana contra Pseudomonas aeruginosa y Staphylococcus aureus .
Propiedades Anticonvulsivas
Las semicarbazonas son conocidas por exhibir propiedades anticonvulsivas . Esto las hace interesantes para la investigación en el desarrollo de nuevos medicamentos para el tratamiento de la epilepsia y otros trastornos convulsivos .
Actividad antioxidante
Se ha encontrado que algunos derivados de semicarbazona poseen actividad antioxidante . Esta propiedad podría ser útil en el desarrollo de medicamentos para enfermedades en las que el estrés oxidativo juega un papel importante .
Actividad Antiangiogénica
Los derivados de semicarbazona han sido estudiados por su actividad antiangiogénica . Esto se refiere a la capacidad de inhibir la formación de nuevos vasos sanguíneos, lo cual es un proceso crucial en el crecimiento de tumores cancerosos .
Actividad Anticancerígena
Varios derivados de semicarbazona han mostrado actividad anticancerígena . Por ejemplo, los complejos de rutenio(II) de semicarbazona que llevan la fracción 9,10-fenantrenoquinona han sido estudiados por su actividad antioxidante y anticancerígena .
Actividad Insecticida
La metaflumizona, un derivado de semicarbazona, es conocida por su actividad insecticida ecológica . Esto sugiere que otros derivados de semicarbazona, incluida la this compound, podrían usarse potencialmente en el desarrollo de nuevos insecticidas ecológicos .
Catalizador en Reacciones Químicas
Los derivados de semicarbazona se han utilizado como catalizadores en reacciones de acoplamiento cruzado de Suzuki y Sonogashira . Esto indica que la this compound podría usarse potencialmente en aplicaciones similares .
Inhibición de la Cathepsina B
Se ha encontrado que las semicarbazonas y las tiosemicarbazonas inhiben la actividad de la catepsina B . La catepsina B es una proteasa de cisteína lisosomal que juega múltiples roles en los procesos fisiológicos y patológicos, incluido el cáncer . Por lo tanto, la this compound podría usarse potencialmente en el desarrollo de nuevos medicamentos para estas afecciones .
Mecanismo De Acción
Target of Action
The primary target of 4-Methoxybenzaldehyde semicarbazone is cathepsin B , a lysosomal cysteine protease . Cathepsin B plays multiple roles in physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis .
Mode of Action
4-Methoxybenzaldehyde semicarbazone interacts with cathepsin B and inhibits its activity . The compound has been found to be a competitive inhibitor of cathepsin B .
Biochemical Pathways
The inhibition of cathepsin B by 4-Methoxybenzaldehyde semicarbazone affects the biochemical pathways associated with the protease’s functions. This includes pathways related to protein turnover, antigen processing, and hormone maturation .
Result of Action
The inhibition of cathepsin B by 4-Methoxybenzaldehyde semicarbazone can result in molecular and cellular effects, depending on the physiological or pathological context. For instance, in the context of cancer, where cathepsin B is often overexpressed, the inhibition of this protease could potentially affect tumor progression .
Action Environment
The action, efficacy, and stability of 4-Methoxybenzaldehyde semicarbazone can be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s interaction with cathepsin B . .
Propiedades
IUPAC Name |
[(4-methoxyphenyl)methylideneamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-14-8-4-2-7(3-5-8)6-11-12-9(10)13/h2-6H,1H3,(H3,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMVRNVTFDFHHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60978736 | |
| Record name | 2-[(4-Methoxyphenyl)methylidene]hydrazine-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60978736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6292-71-3 | |
| Record name | 2-[(4-Methoxyphenyl)methylidene]hydrazine-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60978736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1599692.png)

![9H-fluoren-9-ylmethyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1599695.png)


![2-(4-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole](/img/structure/B1599700.png)



